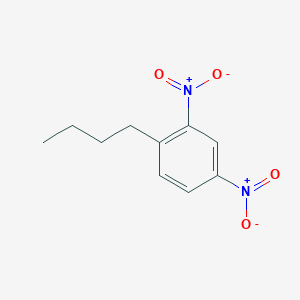

1-Butyl-2,4-dinitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Butyl-2,4-dinitrobenzene is an intermediate in synthesizing Bufrolin, an analog of Sodium Cromoglycate . It is a mast cell stabilizer drug and is shown to display agonism at either human or rat G protein-coupled receptor GPR35 .

Synthesis Analysis

The synthesis of this compound involves oxidative nucleophilic alkoxylation of nitrobenzenes . This process involves the substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary, or tertiary alcohols in the presence of oxygen . The products show good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles to access selectively substituted aromatic compounds .Molecular Structure Analysis

The molecular structure of this compound is similar to that of 1,2-Dinitrobenzene and 1,4-DITERT-BUTYL-2,5-DINITROBENZENE . The compound is a white or colorless solid that is soluble in organic solvents .Chemical Reactions Analysis

The chemical reactions of this compound involve oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary, or tertiary alcohols in the presence of oxygen . The products show good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles to access selectively substituted aromatic compounds .Physical and Chemical Properties Analysis

This compound is a pale-white or yellow crystalline solid . It is soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Ion-Pairing Effects in Ionic Liquids

Research demonstrates that dinitrobenzenes, including compounds similar to 1-Butyl-2,4-dinitrobenzene, exhibit distinct electrochemical behavior in ionic liquids compared to conventional solvents like acetonitrile. For instance, 1,4- and 1,2-Dinitrobenzenes show two one-electron waves in acetonitrile but merge into a single two-electron wave in certain ionic liquids due to strong ion pairing. This phenomenon is particularly observed with the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate, highlighting the unique ion pairing tendency of imidazolium-based ionic liquids (Fry, 2003).

Sorption Mechanisms of Nitroaromatic Compounds

Studies on the sorption mechanisms of various nitroaromatic compounds, including those structurally related to this compound, on smectite clays reveal the influence of nitro substituents and other structural features on sorption behavior. For instance, the sorption of 1,3,5-trinitrobenzene and similar compounds is significantly affected by the number and position of nitro groups, illustrating how these structural elements can impact environmental remediation processes (Johnston et al., 2001).

Solid-State Photochemistry of Nitro Compounds

The solid-state photochemistry of nitro compounds provides insights into structure-reactivity relationships, which are crucial for understanding the photostability and photochemical behavior of materials, including those derived from this compound. Research in this area focuses on elucidating the factors that govern intramolecular hydrogen abstraction and the reactivity of aromatic nitro compounds under light exposure, which has implications for the design of light-sensitive materials and molecular switches (Padmanabhan et al., 1986).

Electrochemical Studies in Ionic Liquids

The electrochemical reduction of nitrobenzene and related compounds in ionic liquids, such as 1-butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide, has been extensively studied. These studies shed light on the reduction mechanisms of nitro compounds and their derivatives, offering insights into potential applications in electrochemical synthesis and the development of environmentally friendly solvents for electrochemical processes (Silvester et al., 2006).

Ignition Characteristics of n-Butylbenzene

Research on the ignition characteristics of n-butylbenzene and its derivatives, including this compound, in air mixtures is crucial for understanding the combustion behavior of these compounds. Such studies are relevant for the development of fuels and materials with specific ignition and burning properties, contributing to safer and more efficient combustion technologies (Nakamura et al., 2014).

Wirkmechanismus

Target of Action

The primary target of 1-Butyl-2,4-dinitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as nucleophilic aromatic substitution . Remarkably, the dehalogenation of 1-X-2,4-dinitrobenzenes bearing good leaving groups (X = Cl, Br and I) by soft nucleophiles involves a single-step mechanism passing through a barrierless C–X bond cleavage step .

Biochemical Pathways

The affected biochemical pathway involves the degradation of nitroarenes . The pathways for 2,4-dinitrotoluene (2,4-DNT) and nitrobenzene offer fine illustrations of how the ability to assimilate new carbon sources evolves in bacteria . The 2,4-DNT pathway uses novel oxygenases for oxidative denitration and subsequent ring-fission .

Pharmacokinetics

It’s known that the compound undergoes anucleophilic substitution reaction , which could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties .

Result of Action

The molecular and cellular effects of this compound’s action involve the formation of a positively charged benzenonium intermediate . This intermediate is formed when the electrophile forms a sigma-bond to the benzene ring . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of proton donors can affect the compound’s interaction with its targets . Additionally, the compound’s reactivity can be influenced by the presence of other chemical species in the environment .

Safety and Hazards

Zukünftige Richtungen

Future directions for the study of 1-Butyl-2,4-dinitrobenzene could involve further investigation into its synthesis, particularly the oxidative nucleophilic alkoxylation of nitrobenzenes . Additionally, more research could be conducted into its mechanism of action, specifically the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine .

Biochemische Analyse

Biochemical Properties

The role of 1-Butyl-2,4-dinitrobenzene in biochemical reactions is not fully understood. It is known to interact with various enzymes and proteins. For instance, it has been used as a reagent for the detection and determination of pyridine compounds . It has also been used as an alkylating agent to evaluate the depletion of intracellular erythrocyte glutathione (GSH), and it is an irreversible inhibitor of human thioredoxin reductase .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

1-butyl-2,4-dinitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-2-3-4-8-5-6-9(11(13)14)7-10(8)12(15)16/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLMFBOSLNCGQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isoxazole-5-carboxamide](/img/structure/B2943629.png)

![2-[2-(Diethylamino)ethoxy]benzonitrile](/img/structure/B2943636.png)

![8-(4-Chlorophenyl)-5-(2-methoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2943646.png)

![4-{5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyridin-2-yl}morpholine](/img/no-structure.png)